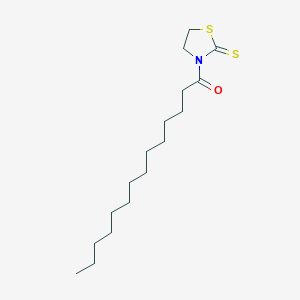
2-Thiazolidinethione, 3-(1-oxotetradecyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Thiazolidinethione, 3-(1-oxotetradecyl)- is a heterocyclic compound that belongs to the thiazolidinethione family This compound is characterized by a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thiazolidinethione, 3-(1-oxotetradecyl)- typically involves the reaction of thiazolidine-2-thione with a halohydrocarbon. For instance, thiazolidine-2-thione can be reacted with 1-bromotetradecane in the presence of a base such as sodium hydroxide in ethanol at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions
2-Thiazolidinethione, 3-(1-oxotetradecyl)- undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiazolidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the 1-oxotetradecyl side chain can be reduced to form alcohols.
Substitution: The hydrogen atoms in the thiazolidine ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require the presence of a strong base or acid catalyst.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted thiazolidinethione derivatives.
科学研究应用
2-Thiazolidinethione, 3-(1-oxotetradecyl)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly xanthine oxidase inhibitors.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
作用机制
The mechanism of action of 2-Thiazolidinethione, 3-(1-oxotetradecyl)- involves its interaction with specific molecular targets. For instance, as a xanthine oxidase inhibitor, it binds to the active site of the enzyme, preventing the conversion of xanthine to uric acid . This inhibition is facilitated by the formation of hydrogen bonds and hydrophobic interactions within the enzyme’s active site.
相似化合物的比较
Similar Compounds
Thiazolidine-2-thione: A simpler analog without the 1-oxotetradecyl group.
Thiazolidinediones: A class of compounds used in the treatment of type 2 diabetes, characterized by a similar thiazolidine ring structure.
Uniqueness
2-Thiazolidinethione, 3-(1-oxotetradecyl)- is unique due to the presence of the long 1-oxotetradecyl side chain, which imparts distinct chemical and biological properties. This side chain enhances its lipophilicity, potentially improving its interaction with lipid membranes and increasing its bioavailability.
属性
CAS 编号 |
86137-74-8 |
|---|---|
分子式 |
C17H31NOS2 |
分子量 |
329.6 g/mol |
IUPAC 名称 |
1-(2-sulfanylidene-1,3-thiazolidin-3-yl)tetradecan-1-one |
InChI |
InChI=1S/C17H31NOS2/c1-2-3-4-5-6-7-8-9-10-11-12-13-16(19)18-14-15-21-17(18)20/h2-15H2,1H3 |
InChI 键 |
XBEFNNHCBHARNO-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCC(=O)N1CCSC1=S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


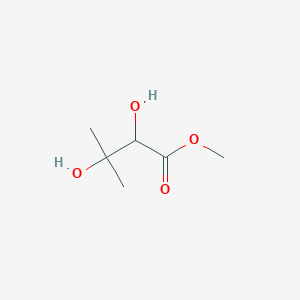

![3-Methyl-2-[(prop-2-en-1-yl)oxy]benzene-1-sulfonamide](/img/structure/B14427217.png)

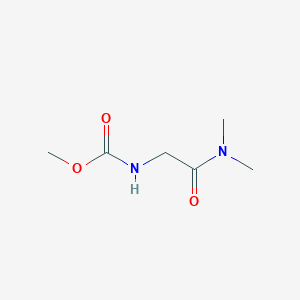
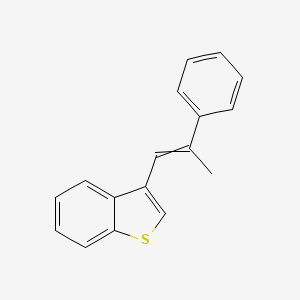
![3,5,5-Trimethyl-4-[(3-methyloxiran-2-yl)methylidene]cyclohex-2-en-1-one](/img/structure/B14427237.png)
![Ethyl 6-(benzenesulfonyl)-8-methyl-7-azabicyclo[2.2.2]oct-2-ene-7-carboxylate](/img/structure/B14427245.png)
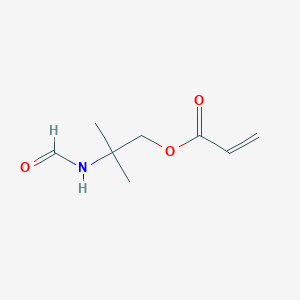
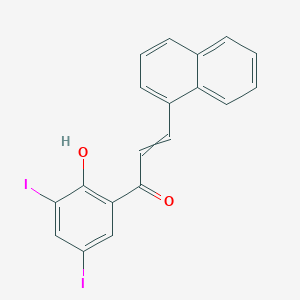
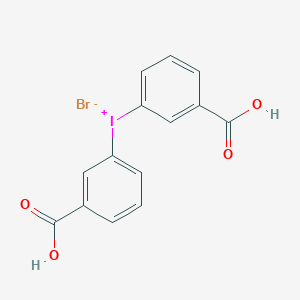
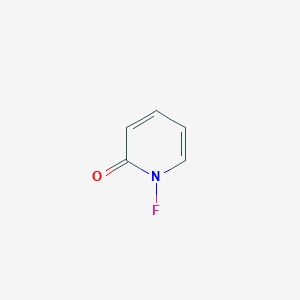
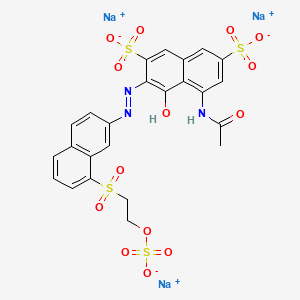
![3-{2-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-1H-indole](/img/structure/B14427283.png)
